molecular formula C8H4BrF2N B2897439 3-Bromo-6-ethynyl-2,4-difluoroaniline CAS No. 2219374-90-8

3-Bromo-6-ethynyl-2,4-difluoroaniline

Cat. No.: B2897439
CAS No.: 2219374-90-8
M. Wt: 232.028
InChI Key: QPBVCMBEIRVMKH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-6-ethynyl-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBVCMBEIRVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethynyl-2,4-difluoroaniline typically involves multi-step organic reactions. One common method starts with the bromination of 2,4-difluoroaniline to introduce the bromine atom at the 3-position. This is followed by a Sonogashira coupling reaction to introduce the ethynyl group at the 6-position. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethynyl-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium catalysts.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

3-Bromo-6-ethynyl-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynyl-2,4-difluoroaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine and difluoro substituents can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent and Molecular Weight Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number
3-Bromo-6-ethynyl-2,4-difluoroaniline C₈H₄BrF₂N 232.03 Br (3), C≡CH (6), F (2,4) Not specified
3-Bromo-2,4-difluoroaniline C₆H₄BrF₂N 208.00 Br (3), F (2,4) 103977-79-3
2-Bromo-4,6-difluoroaniline C₆H₄BrF₂N 208.00 Br (2), F (4,6) 444-14-4
5-Chloro-2,4-difluoroaniline C₆H₄ClF₂N 163.55 Cl (5), F (2,4) 348-65-2
3-ethynyl-2,4-difluoroaniline C₈H₅F₂N 153.13 C≡CH (3), F (2,4) 1792939-17-3

Key Observations :

  • The ethynyl group in this compound distinguishes it from simpler halogenated anilines, enabling applications in Sonogashira or click chemistry .
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions compared to chlorine analogs (e.g., 5-Chloro-2,4-difluoroaniline) .

Physical Properties

Table 3: Physical Property Comparison
Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Not reported Likely soluble in DMF, THF
5-Chloro-2,4-difluoroaniline Not reported 258 Soluble in hot ethanol, acetone
2-Bromo-4,6-difluoroaniline Not reported Not reported Soluble in polar aprotic solvents

Insights :

  • Limited data exist for the target compound’s physical properties, but its ethynyl group likely reduces polarity compared to non-ethynyl analogs, affecting solubility .
  • Fluorinated anilines generally exhibit lower melting points due to reduced symmetry .

Biological Activity

3-Bromo-6-ethynyl-2,4-difluoroaniline is an organic compound characterized by its unique molecular structure, which includes bromine, ethynyl, and difluoro substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of this compound is C8_8H4_4BrF2_2N. Its synthesis typically involves multi-step organic reactions, including bromination and Sonogashira coupling, which allows for the introduction of the ethynyl group at the 6-position of the aniline derivative.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The ethynyl group can engage in π-π interactions with aromatic systems, while the bromine and difluoro substituents may modulate the compound's electronic properties, affecting its binding affinity and reactivity with biological targets.

Anticancer Potential

Recent studies have explored the compound's role as a GCN2 inhibitor. GCN2 (General Control Nonderepressible 2) is a kinase involved in cellular stress responses and has been implicated in cancer cell survival. In vitro studies demonstrated that this compound effectively suppressed GCN2 pathway activation in mammalian cells under amino acid starvation conditions. This was evidenced by decreased phosphorylation of eIF2α and reduced levels of the downstream effector ATF4 .

In vivo studies using xenograft models indicated that doses as low as 3 mg/kg could significantly inhibit GCN2 activity following asparaginase treatment, suggesting its potential as an anticancer therapeutic agent .

Study on GCN2 Inhibition

A pivotal study investigated the effects of this compound in a CCRF-CEM xenograft model. The compound was administered after pretreatment with asparaginase to assess its impact on GCN2 signaling pathways. Results indicated that treatment led to a significant reduction in GCN2 autophosphorylation and ATF4 levels, confirming its role as an effective inhibitor in vivo .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
This compound Bromine, Ethynyl, DifluoroGCN2 inhibition
2-Bromo-4,6-difluoroaniline Bromine, DifluoroLimited data on biological activity
4-Bromo-2,6-difluoroaniline Bromine, DifluoroLimited data on biological activity

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